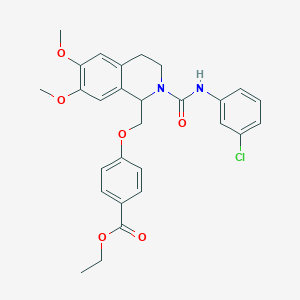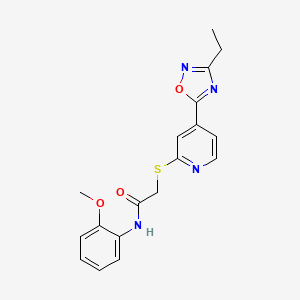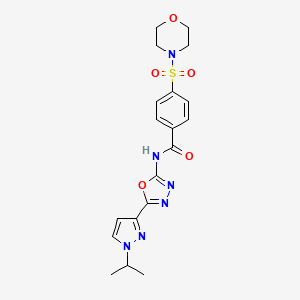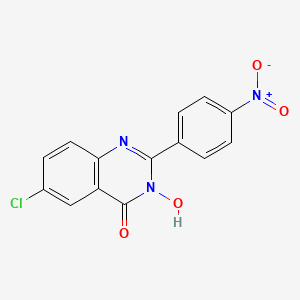
methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" is a complex organic compound distinguished by its thiophene-2-carboxylate backbone. Given its structure, this molecule demonstrates interesting chemical behaviors that pave the way for significant applications in various scientific fields, from medicinal chemistry to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" typically begins with thiophene-2-carboxylate
Reaction Conditions:
Industrial Production Methods
Industrial production requires scale-up processes like continuous flow reactors, optimizing each synthetic step to achieve high yield and purity. Emphasis is placed on green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound engages in various reactions, prominently:
Oxidation: : Addition of oxidizing agents leads to the formation of sulfone derivatives.
Reduction: : Reaction with reducing agents results in the transformation of the quinazoline moiety.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, benzyl chloride, and appropriate bases like sodium hydroxide.
Major Products
Major products include various sulfone derivatives, hydrogenated quinazoline products, and substituted thiophene compounds.
Scientific Research Applications
Chemistry
Its complex structure makes it a suitable candidate for advanced organic synthesis studies and reaction mechanism exploration.
Biology
In biological contexts, it may serve as a molecular probe to study sulfonyl functional groups' interactions with proteins and enzymes.
Medicine
Industry
Used in the development of novel materials with specialized electronic properties, thanks to the thiophene ring's conductive nature.
Mechanism of Action
The compound's effects are often mediated through interactions with specific molecular targets:
Molecular Targets: : Enzymes with affinity for quinazoline and sulfonyl moieties.
Pathways Involved: : Inhibitory pathways in enzymatic reactions, modulation of redox states, and engagement in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Compared to other sulfonyl-containing compounds and thiophene derivatives, its unique quinazoline-piperidine backbone distinguishes it. This structural complexity enhances its specificity and range of applications.
Similar Compounds
Thiophene-2-carboxylate derivatives.
Quinazoline derivatives.
Piperidine-based sulfonyl compounds.
Properties
IUPAC Name |
methyl 3-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-28-18(24)16-15(8-11-29-16)30(26,27)21-9-6-12(7-10-21)22-17(23)13-4-2-3-5-14(13)20-19(22)25/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVPVYAVQDPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2710085.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2710087.png)
![N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide](/img/structure/B2710089.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2710090.png)
![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)
![3,7,9-Trimethyl-1-[2-(4-methylanilino)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2710092.png)


![3-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2710097.png)


![N-(3,5-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2710102.png)
